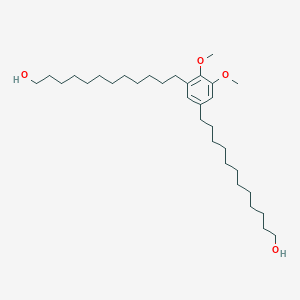
12,12'-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol): is an organic compound characterized by the presence of two dodecan-1-ol groups attached to a 4,5-dimethoxy-1,3-phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) typically involves the reaction of 4,5-dimethoxy-1,3-phenylene with dodecan-1-ol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful control of temperature and solvent choice to ensure the successful formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound may be used to study the interactions between organic molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (4,5-Dimethoxy-1,2-phenylene)dimethanol
- 2,2’- [1,2-Phenylenebis (oxy)]diacetamide
- 4,4’-((2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
Uniqueness: 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
13149-39-8 |
|---|---|
Fórmula molecular |
C32H58O4 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
12-[3-(12-hydroxydodecyl)-4,5-dimethoxyphenyl]dodecan-1-ol |
InChI |
InChI=1S/C32H58O4/c1-35-31-28-29(23-19-15-11-7-3-5-9-13-17-21-25-33)27-30(32(31)36-2)24-20-16-12-8-4-6-10-14-18-22-26-34/h27-28,33-34H,3-26H2,1-2H3 |
Clave InChI |
OFGHYBXKQQHZOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)CCCCCCCCCCCCO)CCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


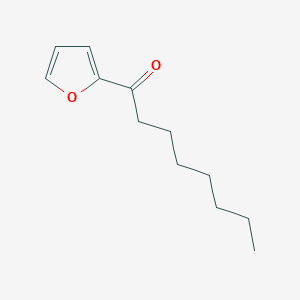
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
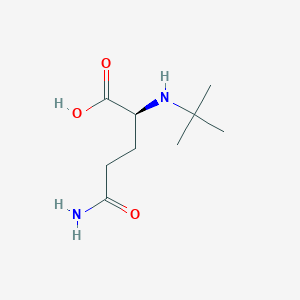
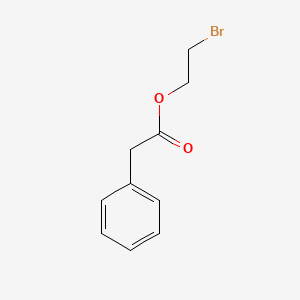

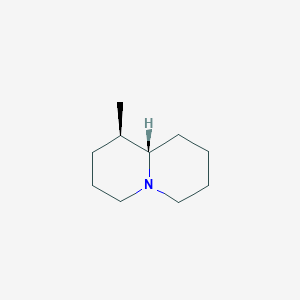

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)

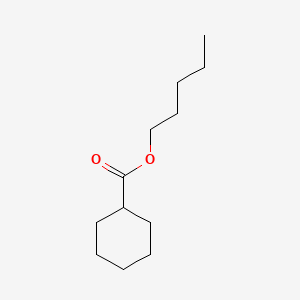

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
